4-(Boc-amino)-5-methylhexanoic acid
Description
Contextual Significance as a Protected Amino Acid Derivative
The primary significance of 4-(Boc-amino)-5-methylhexanoic acid lies in its nature as a protected amino acid. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide synthesis. chemimpex.com This group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, providing chemists with a reliable method for selectively unmasking the amino functionality when required. chemimpex.com This controlled reactivity is fundamental to the stepwise construction of complex molecules like peptides and other peptidomimetics. The use of protected amino acids like this one is essential for preventing unwanted side reactions and ensuring the formation of the desired product with high purity and yield. tandfonline.com
Role in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks
In the landscape of modern drug discovery and development, this compound serves as a valuable chiral building block. chemimpex.com Its structural framework is incorporated into the synthesis of a variety of complex target molecules, including bioactive peptides and small molecule therapeutics. chemimpex.comchemimpex.com As a gamma-amino acid analog, it is of particular interest in the development of compounds that modulate the activity of GABA receptors in the central nervous system. drugs.comacs.org Analogs of GABA are a class of drugs with applications in treating epilepsy, neuropathic pain, and anxiety disorders. drugs.comnih.gov The specific stereochemistry and the methyl-substituted side chain of this compound can impart unique pharmacological properties to the final drug candidate, potentially leading to improved efficacy and selectivity.
The synthesis of complex molecules often involves the coupling of various building blocks. The carboxylic acid and the protected amine functionalities of this compound allow for its sequential incorporation into a growing molecular chain, making it a versatile component in convergent synthetic strategies.
Scope and Future Directions of Academic Inquiry in Compound Design
The future of research involving this compound and related protected amino acids is bright, with several exciting avenues for exploration. The ongoing demand for novel therapeutics continues to drive the development of new synthetic methodologies and the exploration of diverse chemical space. marketreportanalytics.com
Furthermore, the exploration of new applications for compounds derived from this compound is a major focus. Researchers are investigating the potential of these molecules in areas beyond traditional pharmaceuticals, such as in the development of new biomaterials and as probes to study biological processes. The unique conformational constraints imposed by the gamma-amino acid backbone can be exploited to design molecules with specific three-dimensional structures, leading to highly selective interactions with biological targets. wikipedia.org As our understanding of the relationship between molecular structure and biological activity deepens, the strategic use of custom-designed building blocks like this compound will become increasingly important in the creation of next-generation chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
TUFIBOHQJUSMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Stereochemical Control and Enantioselective Synthesis Strategies
Importance of Defined Stereochemistry in Chiral Building Blocks
Chiral building blocks are molecules possessing one or more stereocenters that are incorporated into larger, more complex structures, such as active pharmaceutical ingredients (APIs). The importance of using enantiomerically pure building blocks is paramount, as the two enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body. longdom.orgnih.gov
Living systems are inherently chiral, composed of L-amino acids and D-sugars. This biological chirality means that receptors, enzymes, and other biological targets will often interact selectively with only one enantiomer of a chiral drug. nih.govrsc.org This selective interaction can lead to several outcomes:
Different Pharmacological Activities: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesired or toxic side effects. longdom.orgnih.gov A classic example is the drug Thalidomide, where one enantiomer was effective against morning sickness while the other was tragically found to be a potent teratogen. rsc.org
Improved Therapeutic Index: By using only the active enantiomer, the therapeutic dose can often be lowered, reducing the metabolic burden on the patient and minimizing the risk of off-target effects, leading to a safer drug profile. nih.gov
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ significantly. Administering a single enantiomer leads to more predictable and simpler pharmacokinetic behavior. nih.gov
Given these factors, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the characterization of individual enantiomers in a chiral drug, encouraging the development of single-enantiomer pharmaceuticals. nih.govrsc.org This regulatory landscape underscores the necessity of developing efficient methods for asymmetric synthesis to produce chiral building blocks like 4-(Boc-amino)-5-methylhexanoic acid with a defined and high level of stereochemical purity. nih.gov
Methodologies for Asymmetric Synthesis of this compound and its Analogues
Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. Various powerful strategies have been developed to achieve this goal for β-amino acids and their derivatives.
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This is a robust and well-established method for controlling stereochemistry.
One effective approach involves the use of N-tert-butanesulfinyl imines as a chiral auxiliary. For example, in the synthesis of sterically constrained β-amino acid derivatives, an N-tert-butanesulfinyl imine derived from an aldehyde can be reacted with a nucleophile. The bulky sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity. thieme-connect.com The reaction's outcome can sometimes be tuned to produce either diastereomer by changing the metal and solvent system, offering stereodivergent control. thieme-connect.com
Another powerful method employs nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand. nih.gov In this strategy, the planar nickel complex holds the amino acid Schiff base in a rigid conformation. Alkylation of this complex occurs with high stereoselectivity, directed by the chiral ligand. A summary of a representative alkylation is shown below.
| Entry | Reactant | Reagent | Catalyst/Auxiliary | Product | Diastereomeric Excess (de) |
| 1 | Ni(II) complex of (S)-ligand and glycine | 1,1,1-trifluoro-2-iodoethane | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | (S,S)-Alkylated Ni(II) complex | >99% mdpi.com |
Table 1: Example of a chiral auxiliary-mediated asymmetric alkylation for the synthesis of an amino acid derivative. mdpi.com
After the alkylation step, the complex is disassembled, typically with acid, to release the desired α-substituted amino acid and recover the chiral ligand. mdpi.com This methodology is highly effective for the large-scale preparation of enantiomerically pure amino acids. mdpi.com
In recent decades, the use of small chiral organic molecules (organocatalysts) or chiral metal complexes to catalyze enantioselective reactions has become a dominant strategy in asymmetric synthesis. rsc.orgku.ac.ae These methods are often highly efficient, requiring only a small amount of the catalyst to generate large quantities of the chiral product.
Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation is a key industrial process for the synthesis of chiral compounds. For the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a close analogue of the title compound, a pivotal step is the asymmetric hydrogenation of a tetrasubstituted olefine. This reaction utilizes a chiral rhodium catalyst, specifically with a Me-DuPHOS ligand, to deliver the hydrogen atoms to one face of the double bond, achieving excellent enantioselectivity. nih.gov
Table 2: Metal-catalyzed asymmetric hydrogenation for the synthesis of a key intermediate for Pregabalin (B1679071). nih.gov
Organocatalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals and typically operates under mild conditions. ku.ac.ae For the synthesis of chiral β-amino acids, organocatalytic Mannich reactions are particularly relevant. In this reaction, a chiral amine catalyst, such as a proline derivative, activates an aldehyde to form a nucleophilic enamine, which then adds to an imine electrophile. wisc.edu The stereochemical outcome is controlled by the chiral catalyst, which creates a sterically defined transition state. This approach has been successfully used to synthesize β2-amino acids with high enantiomeric excess. wisc.edu
Enzymes are nature's catalysts, exhibiting remarkable stereoselectivity, regioselectivity, and efficiency under mild, aqueous conditions. rsc.org The use of enzymes (biotransformations) for the synthesis of chiral amino acids is a powerful and increasingly important green chemistry approach. nih.gov
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov By using a chiral amine donor or a prochiral ketone, transaminases can produce chiral amines and amino acids with very high enantiomeric excess. ω-Transaminases are particularly useful as they can act on a broad range of substrates, including those needed for β-amino acid synthesis. nih.gov For example, an (S)-ω-transaminase from Burkholderia graminis has been used for the kinetic resolution of racemic β-amino acids to produce the (R)-enantiomers with excellent enantiomeric purity (>99% ee). nih.gov
Nitrilases and Hydrolases: Another strategy is the kinetic resolution of a racemic mixture. For instance, a nitrilase enzyme can selectively hydrolyze one enantiomer of a racemic nitrile to the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer in high purity. This has been applied in an efficient chemoenzymatic route to (S)-3-cyano-5-methylhexanoic acid, a key intermediate for Pregabalin, using a nitrilase from Arabis alpina. researchgate.net Similarly, aminoacylase (B1246476) or lipase (B570770) enzymes can selectively hydrolyze one enantiomer of a racemic N-acetyl amino acid or an amino acid ester, respectively. libretexts.org
| Enzyme Class | Reaction Type | Application Example | Result |
| ω-Transaminase | Kinetic Resolution | Resolution of rac-β-phenylalanine | (R)-β-phenylalanine (>99% ee) nih.gov |
| Nitrilase | Enantioselective Hydrolysis | Hydrolysis of isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid (Excellent ee) researchgate.net |
| Aminopeptidase | Kinetic Resolution | Resolution of β-peptide amides | Enantiopure β-amino acids nih.gov |
Table 3: Examples of enzymatic biotransformations for stereocontrol in amino acid synthesis.
Strategies for Achieving High Enantiomeric Purity
Achieving high enantiomeric purity is the ultimate goal of asymmetric synthesis. This is typically quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other. Several strategies are employed to maximize this value.
The primary strategy is the use of highly selective asymmetric catalytic methods, as detailed in the sections above. The choice of catalyst (metal-ligand complex, organocatalyst, or enzyme) and the optimization of reaction conditions (temperature, solvent, pressure) are critical for maximizing enantioselectivity directly in the synthesis step. nih.govnih.gov
However, even highly selective reactions may not yield a product with >99% ee. Therefore, purification and enhancement techniques are often necessary:
Classical Resolution: This involves reacting a racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization or chromatography. Afterward, the resolving agent is removed to yield the separated enantiomers. libretexts.org
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the chromatography column at different rates and thus be separated. This method can be used to resolve racemic mixtures or to upgrade the enantiomeric purity of an already enriched product to >99% ee. nih.gov
Crystallization: Sometimes, the two enantiomers of a compound can crystallize separately, or a process of preferential crystallization can be used to isolate one enantiomer from a racemic mixture. More advanced techniques like dynamic kinetic resolution (DKR) combine an in-situ racemization of the unwanted enantiomer with a stereoselective reaction or crystallization, theoretically allowing for a 100% yield of the desired single enantiomer from a racemic starting material. acs.org
Through the careful selection of an asymmetric synthesis strategy and the application of appropriate purification techniques, chiral building blocks like this compound can be prepared with the high enantiomeric purity required for their intended applications.
Advanced Synthetic Pathways and Derivatization of 4 Boc Amino 5 Methylhexanoic Acid
Comprehensive Analysis of Protecting Group Chemistry (Boc Group) in Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, especially in peptide chemistry, for the protection of amine functionalities. jk-sci.commasterorganicchemistry.commasterorganicchemistry.com Its widespread use stems from its ability to be readily introduced and subsequently removed under specific and mild conditions, ensuring the integrity of other sensitive functional groups within a molecule. masterorganicchemistry.comorganic-chemistry.org
The introduction of the Boc group, or Boc protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. total-synthesis.comcommonorganicchemistry.com The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). masterorganicchemistry.comchemistrysteps.com This process is efficient and generally provides high yields of the N-Boc protected amine. organic-chemistry.org
The key advantage of the Boc group lies in its acid-lability. total-synthesis.com Deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. chemistrysteps.com This cation is then typically scavenged to prevent unwanted side reactions. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.comchemistrysteps.com
This acid-catalyzed removal contrasts with the conditions required to cleave other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.comcreative-peptides.com This "orthogonality" is a critical concept in complex multi-step syntheses, including solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of one amine in the presence of others. total-synthesis.compeptide.com For instance, a Boc-protected amine can be deprotected without affecting a Cbz-protected amine in the same molecule. masterorganicchemistry.com
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd) masterorganicchemistry.commasterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., piperidine) masterorganicchemistry.com |
Strategic Retrosynthetic Disconnections for Complex Molecular Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For complex molecules containing the 4-(Boc-amino)-5-methylhexanoic acid moiety, this process involves identifying key bond disconnections that lead to logical and efficient synthetic routes.
A primary retrosynthetic disconnection for a peptide or a complex molecule incorporating this compound is the amide bond. This disconnection reveals the N-protected amino acid and the corresponding amine or carboxylic acid coupling partner. The formation of this amide bond in the forward synthesis is a well-established transformation.
Further disconnection of the this compound itself can be envisioned. A key disconnection is the C4-N bond, which simplifies the molecule to a 4-amino-5-methylhexanoic acid precursor and a Boc-protecting group source. This approach allows for the introduction of the Boc group at a strategic point in the synthesis.
Another powerful retrosynthetic strategy involves disconnection of the carbon skeleton. For instance, the C4-C5 bond could be disconnected, leading to synthons that can be joined through an aldol-type reaction or other carbon-carbon bond-forming reactions. This approach offers flexibility in the construction of the chiral backbone.
The choice of disconnection is guided by the availability of starting materials, the stereochemistry of the target molecule, and the desire to create a convergent synthesis, where complex fragments are synthesized separately and then joined together.
Specific Reaction Conditions and Mechanistic Considerations in Synthesis
The synthesis of this compound and its derivatives relies on a variety of specific reaction conditions and mechanistic principles.
Oxidative and Reductive Transformations
Oxidative and reductive transformations are fundamental in manipulating the functional groups of amino acid derivatives. In the context of synthesizing or modifying structures related to this compound, these reactions play a crucial role.
For example, the synthesis of γ-hydroxy-α-amino acid derivatives can be achieved through the reduction of a corresponding γ-oxo functionality. rsc.org This highlights how a ketone can be a precursor to a secondary alcohol in the carbon skeleton. Furthermore, γ-nitro-α-amino acid derivatives can be transformed into α-amino acids through reductive denitration. rsc.orgrsc.org
Oxidative deamination is a process where an amino group is removed from a molecule. libretexts.org In the laboratory, this can sometimes be achieved using specific reagents that convert the amine to a leaving group, followed by elimination. More broadly, oxidative processes can be used to introduce new functional groups. For instance, iron-catalyzed C-H oxidation has been used to diversify amino acids and peptides by introducing hydroxyl groups. nih.gov
Desymmetrization of Cyclic Anhydrides as Precursors
A powerful strategy for the enantioselective synthesis of γ-amino acids involves the desymmetrization of prochiral or meso-cyclic anhydrides. nih.gov This approach allows for the creation of multiple stereocenters with high control.
The process typically involves the enantioselective opening of a cyclic anhydride (B1165640) with a nucleophile, often catalyzed by a chiral catalyst such as a modified cinchona alkaloid. acs.org This reaction generates a hemiester with two chemically distinct carboxylic acid functionalities. One of these can then be selectively transformed.
For instance, the desymmetrization of a meso-glutaric anhydride derivative with trimethylsilyl (B98337) azide (B81097) (TMSN₃), mediated by an organocatalyst, can lead to an acyl azide. nih.gov A subsequent Curtius rearrangement of this acyl azide generates an isocyanate, which can then be hydrolyzed or reacted with an alcohol to yield the corresponding γ-amino acid or its N-protected derivative. nih.gov This method provides a divergent route to both γ-amino acids and γ-lactams. nih.gov The mechanism of desymmetrization can proceed through either a nucleophilic catalysis or a general base catalysis pathway. scispace.com
Coupling Reactions for Backbone Elongation
The formation of peptide bonds is a critical step in the synthesis of peptides and other complex molecules containing amino acid residues. This involves the coupling of the carboxylic acid of one amino acid with the amine of another. Due to the presence of a sterically hindered secondary amine in some derivatives and the potential for racemization, the choice of coupling reagent is crucial. uni-kiel.de
A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions. sigmaaldrich.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (like DCC and DIC), phosphonium (B103445) salts (like PyBOP and PyAOP), and uronium/aminium salts (like HBTU, HATU, and HCTU). uni-kiel.depeptide.com
For sterically hindered amino acids, more reactive coupling reagents such as HATU and PyAOP are often employed. sigmaaldrich.comacs.orgnih.gov These reagents can promote coupling reactions that are sluggish with standard reagents. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the reaction rate and suppress racemization. uni-kiel.desigmaaldrich.com
Table 2: Common Peptide Coupling Reagents
| Reagent | Full Name | Class |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide (B1669883) | Carbodiimide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium |
Synthesis of Structurally Related Analogues and Homologues
The synthesis of analogues and homologues of this compound is of significant interest for structure-activity relationship studies in drug discovery. This involves modifying the carbon skeleton, the position of the amino group, or the nature of the side chain.
One approach to synthesizing analogues is to start from different chiral precursors. For example, using a different α-hydroxy acid ester as a starting material in a sequence involving triflate formation and nucleophilic substitution can lead to a variety of analogues with different substitution patterns. rsc.org
Another strategy involves the modification of a common intermediate. For instance, a protected γ-amino acid can be elaborated at either the N-terminus or the C-terminus. The synthesis of (S)-4-amino-5-mercaptopentanoic acid has been achieved from Boc-Glu(OBzl)-OH by reducing the side-chain carboxylic acid to an alcohol, followed by introduction of a thiol group via a Mitsunobu reaction. sioc-journal.cn
Furthermore, homologues with different chain lengths between the amino group and the carboxylic acid can be synthesized. For example, the synthesis of 2-(aminomethyl)cycloalkanecarboxylic acids provides analogues with restricted conformations. rsc.org The synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, an isomer of pregabalin (B1679071), has also been reported through various synthetic routes. google.comnih.gov
Incorporating Hydroxyl or Other Functional Groups
The introduction of a hydroxyl group into the backbone of this compound can significantly alter its biological activity and physicochemical properties. A common strategy to achieve this is through the synthesis of statine (B554654) and its analogs, which are β-hydroxy-γ-amino acids. This transformation can be accomplished through several synthetic routes, often involving the diastereoselective reduction of a β-ketoester intermediate.
One plausible pathway begins with the conversion of N-Boc-L-leucinal to a cyanohydrin, followed by hydrolysis and subsequent protection steps to yield the desired (3R,4S)-4-(Boc-amino)-3-hydroxy-5-methylhexanoic acid. The diastereoselectivity of the reduction step is critical and can be controlled by the choice of reducing agent and reaction conditions.
Another approach involves an aldol-type condensation between a protected glycine (B1666218) enolate and isobutyraldehyde. This reaction, followed by separation of diastereomers and subsequent chemical transformations, can also lead to the desired hydroxylated product. The use of chiral auxiliaries or catalysts can enhance the stereochemical outcome of the condensation.
Beyond hydroxylation, other functional groups can be introduced. For instance, the carboxylic acid moiety can be converted to an amide, ester, or other functional derivatives using standard peptide coupling reagents or other activation methods. The Boc-protected amino group is generally stable under these conditions but can be selectively deprotected to allow for further functionalization at the nitrogen atom.
Table 1: Illustrative Reaction Conditions for Hydroxylation
| Step | Reagents and Conditions | Product | Typical Yield (%) |
| 1. Aldol Condensation | N-Boc-glycine ester, LDA, THF, -78 °C; then isobutyraldehyde | Mixture of diastereomeric β-hydroxy-γ-amino esters | 60-80 |
| 2. Diastereomer Separation | Chromatography (e.g., silica (B1680970) gel column) | Desired diastereomer | 30-40 (of desired isomer) |
| 3. Hydrolysis | LiOH, THF/H₂O | (3S,4S)-4-(Boc-amino)-3-hydroxy-5-methylhexanoic acid | >90 |
Modifications of the Alkyl Side Chain
Modification of the isobutyl side chain of this compound offers another avenue for structural diversification. These modifications can range from simple homologation to the introduction of various functional groups or cyclic structures.
One potential strategy for side-chain modification involves the use of precursors with a modifiable side chain. For example, starting with a protected glutamic acid derivative allows for transformations of the γ-carboxylic acid into other functional groups before or after the construction of the main hexanoic acid backbone.
Direct modification of the isobutyl group is more challenging due to the unactivated C-H bonds. However, radical-based C-H activation methodologies are emerging as powerful tools for the late-stage functionalization of alkyl chains. researchgate.net These methods could potentially be applied to introduce halogens, hydroxyl groups, or other functionalities onto the isobutyl side chain.
Furthermore, the synthesis of analogs with different alkyl side chains can be achieved by starting with different α-amino acids in the initial synthetic sequence. For instance, using N-Boc-valinal or N-Boc-isoleucinal instead of N-Boc-leucinal in the synthetic pathways described for hydroxylation would lead to derivatives with varied alkyl side chains.
The synthesis of pregabalin, which shares the isobutyl side chain, provides insights into potential modifications. acs.orgnih.govgoogle.com For instance, the introduction of a cyano group, which can then be further elaborated, is a common strategy in the synthesis of pregabalin precursors. acs.org This approach could be adapted to create derivatives of this compound with a functionalized side chain.
Table 2: Potential Strategies for Alkyl Side Chain Modification
| Strategy | Description | Potential Products |
| Use of Alternative Starting Materials | Employing different N-Boc-α-amino aldehydes (e.g., from valine, isoleucine) in the synthesis. | Analogs with varied alkyl side chains (e.g., isopropyl, sec-butyl). |
| Radical C-H Functionalization | Direct introduction of functional groups (e.g., -Cl, -Br, -OH) onto the isobutyl side chain using radical chemistry. researchgate.net | Halogenated or hydroxylated side-chain derivatives. |
| Side-Chain Elaboration from Precursors | Starting with a functionalized precursor (e.g., a protected glutamic acid derivative) that allows for chemical manipulation of the side chain. | Derivatives with ester, amide, or other functional groups on the side chain. |
Applications As a Versatile Synthon in Molecular Design
A Fundamental Building Block in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile removal with mild acids. lifetein.comnih.gov The presence of the Boc group on 4-amino-5-methylhexanoic acid allows for its seamless integration into established peptide synthesis protocols. peptide.com
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. capes.gov.br This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling and deprotection step. lifetein.com
The Boc strategy in SPPS involves the use of Boc-protected amino acids, which are sequentially added to the N-terminus of the resin-bound peptide. The Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a new amine for the next coupling reaction. peptide.comchempep.com 4-(Boc-amino)-5-methylhexanoic acid can be effectively utilized within this framework. The bulky isobutyl group of the amino acid can influence the properties of the final peptide, potentially enhancing its stability or modulating its interaction with biological targets.
Table 1: Key Steps in Boc-SPPS
| Step | Description | Reagents |
| Resin Swelling | The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents. | Dichloromethane (B109758) (DCM) |
| Deprotection | The Boc protecting group is removed from the N-terminal amino acid of the resin-bound peptide. | 50% Trifluoroacetic acid (TFA) in DCM |
| Neutralization | The resulting trifluoroacetate (B77799) salt is neutralized to the free amine. | Diisopropylethylamine (DIEA) in DCM |
| Coupling | The next Boc-protected amino acid is activated and coupled to the free amine. | Coupling reagents (e.g., DCC, HBTU), Boc-amino acid |
| Washing | Excess reagents and byproducts are washed away. | DCM, Isopropanol (IPA) |
| Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. | Strong acids (e.g., HF, TFMSA) |
Utilization in Solution-Phase Peptide Synthesis Protocols
While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for specific synthetic strategies where SPPS is not suitable. nih.gov In solution-phase synthesis, all reactants are dissolved in a solvent system. nih.gov
This compound is readily employed in solution-phase peptide synthesis. The Boc protecting group prevents unwanted side reactions at the amino group while the carboxylic acid is activated for coupling with the amino group of another amino acid or peptide fragment. fu-berlin.de Common coupling reagents used in solution-phase synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), facilitate the formation of the amide bond. researchgate.net The purification of intermediates in solution-phase synthesis is typically achieved through extraction and crystallization.
Contribution to the Design and Assembly of Bioactive Peptides
The incorporation of unnatural amino acids, such as this compound, is a powerful strategy for creating bioactive peptides with enhanced properties. cpcscientific.comnih.gov These modifications can lead to increased metabolic stability, improved receptor binding affinity, and altered pharmacokinetic profiles. nih.gov The isobutyl side chain of 4-amino-5-methylhexanoic acid can introduce specific steric and hydrophobic interactions that may be crucial for the biological activity of the resulting peptide.
For instance, the synthesis of analogues of potent natural products like dolastatin 10, a powerful antineoplastic agent, often involves the incorporation of non-standard amino acids to improve their therapeutic index. acs.orgnih.govjst.go.jpacs.orgmdpi.com While direct examples using this compound are not prominently documented in publicly available literature, its structural similarity to residues found in such complex natural products suggests its potential as a building block in the synthesis of novel bioactive peptides.
Rational Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to overcome limitations such as poor bioavailability and rapid degradation by proteases. The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. cpcscientific.com
Incorporation of Unnatural Amino Acid Residues for Conformational Control
The synthesis of peptidomimetics often involves the use of standard peptide coupling techniques, including both solid-phase and solution-phase methods, making Boc-protected unnatural amino acids like this compound ideal starting materials.
Development of Reduced Amide Pseudopeptides and Isosteres
One common strategy in peptidomimetic design is the replacement of the scissile amide bond with a more stable isostere. rsc.org Reduced amide pseudopeptides, where the amide carbonyl group is reduced to a methylene (B1212753) group, are a well-established class of peptidomimetics that exhibit increased resistance to enzymatic degradation and enhanced flexibility. rsc.org
Role in the Construction of Cyclic Peptide Scaffolds
The incorporation of non-standard amino acids like this compound is a key strategy in the synthesis of cyclic peptides. nih.gov Cyclic peptides are valued for their high binding affinity and selectivity, which stems from their structurally constrained nature. nih.gov The use of a γ-amino acid, such as the subject compound, introduces a greater degree of conformational rigidity compared to standard α-amino acids.
The synthesis of cyclic peptides can be achieved through various macrocyclization strategies, including head-to-tail, head-to-side-chain, tail-to-side-chain, or side-chain-to-side-chain closures. nih.gov In a typical solid-phase peptide synthesis (SPPS) workflow, the linear peptide precursor is assembled on a resin. nih.gov this compound can be incorporated into the growing peptide chain using standard coupling reagents like HCTU or HBTU/HOBt. nih.govnih.gov After the linear sequence is complete, it is cleaved from the resin and undergoes cyclization in solution, often under dilute conditions to favor intramolecular reaction, using reagents such as HATU or PyBOP. nih.gov The γ-amino acid backbone of this compound helps to pre-organize the linear precursor into a conformation that facilitates efficient cyclization, potentially increasing the yield of the desired cyclic product. researchgate.net
Utilization in Non-Peptidic Molecular Scaffolds
Beyond peptides, the unique structural features of this compound make it a valuable component for building non-peptidic molecular scaffolds. Conformationally restricted amino acids are recognized as important elements in peptidomimetics and broader drug design. nih.gov The defined stereochemistry and the spacing between the amino and carboxyl groups in this γ-amino acid can be exploited to create novel molecular frameworks.
A fundamental concept in drug design is the precise spatial arrangement of pharmacophoric groups—the essential features of a molecule that interact with a biological target. This compound serves as an effective scaffold for this purpose. Its backbone provides a defined structure, while its functional groups (the protected amine and the carboxylic acid) act as handles for attaching other molecular fragments. After deprotection of the Boc group, the resulting primary amine can be functionalized, and the carboxylic acid can be converted into an amide, ester, or other functional group. This allows medicinal chemists to systematically vary the attached pharmacophores and explore the structure-activity relationship (SAR) to optimize binding to a target protein. jmb.or.kr For instance, the scaffold can be used to position hydrogen bond donors/acceptors, hydrophobic groups, and charged moieties in a specific three-dimensional orientation required for molecular recognition at an enzyme's active site or a receptor's binding pocket. nih.gov
The development of molecules with limited conformational flexibility is a central theme in modern medicinal chemistry, as rigidity can lead to higher binding affinity and improved selectivity. nih.gov The incorporation of cyclic constraints or specific non-proteinogenic amino acids is a common strategy to achieve this. nih.govnih.gov this compound, as a substituted γ-amino acid, introduces a constraint on the molecular backbone. nih.gov Unlike flexible aliphatic chains, the defined stereocenter and the gauche conformations often adopted by γ-amino acids limit the number of accessible low-energy conformations. This inherent rigidity is advantageous in designing molecules that pre-organize into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This principle is used to create foldamers—oligomers that adopt specific secondary structures like helices—and other rigid scaffolds that mimic the secondary structures of proteins. nih.gov
Precursor for Advanced Building Blocks in Chemical Biology and Drug Discovery Research
This compound is not only used directly in synthesis but also serves as a starting material for creating more complex and specialized building blocks. It is considered a crucial component for researchers aiming to innovate in the pharmaceutical landscape by developing targeted therapies and novel biologically active compounds. chemimpex.comchemimpex.comchemimpex.com
The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. nih.gov The structural elements of this compound are well-suited for this purpose. The isobutyl side chain can be used to target hydrophobic pockets (the S1' pocket in proteases, for example), while the γ-amino acid backbone can position other functional groups to interact with the enzyme active site. jmb.or.kr
Key design principles include:
Mimicking Transition States: The γ-amino acid backbone can be part of a larger molecule designed to mimic the transition state of an enzyme-catalyzed reaction, leading to very tight binding.
Targeting Specific Pockets: The isobutyl group of the valine side chain can be tailored to fit into specific hydrophobic pockets within an enzyme. For instance, in designing inhibitors for matrix metalloproteinases (MMPs), bulky amino acid side chains are often selected for their compatibility with hydrophobic pockets near the catalytic zinc ion. jmb.or.kr
Structure-Based Design: Using X-ray crystallography data of a target enzyme, inhibitors can be designed where the scaffold derived from this compound optimally places functional groups to form hydrogen bonds or hydrophobic interactions with key residues in the active site. nih.govresearchgate.net This approach is critical for developing potent and specific inhibitors for therapeutic targets. nih.gov
| Application Area | Design Principle | Potential Outcome |
|---|---|---|
| Cyclic Peptides | Introduce conformational rigidity via γ-amino acid backbone. | Enhanced stability, receptor selectivity, and bioavailability. nih.gov |
| Enzyme Inhibitors | Utilize the isobutyl side chain to target hydrophobic pockets and the backbone to orient other pharmacophores. | Potent and selective inhibition of target enzymes like proteases or kinases. jmb.or.krnih.gov |
| Molecular Probes | Functionalize the amine or carboxyl group with a reporter molecule (e.g., fluorophore). | Targeted probes for imaging or sensing specific biological molecules or processes. biorxiv.org |
Molecular probes are essential tools in chemical biology for studying biological processes in real-time. These probes often consist of a targeting moiety, a linker, and a reporter group (e.g., a fluorophore or a radioisotope). This compound can serve as a versatile component in constructing such probes. Its peptide-like structure can be part of a sequence that targets a specific protein. The terminal functional groups provide convenient points for attaching a reporter molecule, such as a BODIPY dye or other fluorescent label. biorxiv.orgresearchgate.net By designing a peptide or peptidomimetic sequence that includes this building block, researchers can create probes that bind selectively to a protein of interest, allowing for its visualization within a cell or quantification in a complex biological sample. biorxiv.org
Research Contributions in Biochemical and Proteomic Domains
Utility in Proteomics Research and Protein Modification Studies
In the field of proteomics, which seeks to understand the complete set of proteins expressed by an organism, chemical modification is a vital tool for probing protein function and structure. 4-(Boc-amino)-5-methylhexanoic acid is utilized as a synthetic building block for creating modified proteins. chemimpex.com The presence of the Boc protecting group is critical, as it allows for the controlled and site-specific incorporation of the amino acid into a peptide sequence during solid-phase peptide synthesis.
This strategic incorporation enables the creation of proteins with altered characteristics. Researchers can introduce this non-canonical amino acid to enhance a protein's stability or modify its functional activity. chemimpex.comchemimpex.com For instance, introducing its unique side chain can alter folding dynamics or influence interactions with other proteins. Once these modified proteins are created, they can be used in proteomic workflows to study how specific structural changes affect cellular pathways or protein networks. The ability to generate proteins with bespoke modifications is essential for validating findings from proteomic screens and for the functional annotation of newly discovered proteins.
Table 1: Applications in Protein Modification
| Research Area | Application of this compound | Scientific Goal |
|---|---|---|
| Functional Proteomics | Incorporation into synthetic proteins or peptides. | To study how specific amino acid changes affect protein function and interaction networks. |
| Structural Biology | Use in creating protein analogs for stability studies. | To investigate the role of side-chain interactions in protein folding and thermal stability. chemimpex.com |
| Peptidomimetics | Serves as a foundational unit for non-natural peptide chains. | To design peptide-based molecules with improved biological activity and resistance to degradation. chemimpex.com |
Role in Enzyme Engineering and Functional Enhancement of Biocatalysts
Enzyme engineering aims to create novel enzymes or improve existing ones for various applications, including industrial catalysis and therapeutics. The introduction of non-canonical amino acids is a powerful strategy to expand the chemical diversity of enzymes beyond the 20 canonical amino acids, leading to new or enhanced catalytic functions. nih.gov
This compound serves as a valuable component in this process. chemimpex.com By engineering a cell's translational machinery or using synthetic methods, this amino acid can be incorporated into a target enzyme's structure. The introduction of its distinct side chain can modify the architecture of an enzyme's active site, leading to:
Altered Substrate Specificity: Modifying the steric and hydrophobic properties of the binding pocket can allow the enzyme to accept new, non-native substrates.
Enhanced Stability: The amino acid can introduce new intramolecular interactions that improve the enzyme's stability in non-natural environments, such as at high temperatures or in organic solvents. chemimpex.com
Improved Catalytic Efficiency: Subtle changes in the active site can optimize the positioning of the substrate for catalysis, increasing the reaction rate.
This approach is part of a broader effort to develop next-generation biocatalysts for more efficient and environmentally friendly chemical synthesis. nih.gov
Investigation of Protein-Ligand Interactions and Molecular Recognition Processes
Understanding the principles of molecular recognition—how proteins selectively bind to other molecules (ligands)—is fundamental to drug discovery and molecular biology. Synthetic probes that mimic natural ligands are essential tools for these investigations. This compound is a key building block for constructing such molecular probes. chemimpex.com
Its utility in this domain stems from its identity as a protected amino acid analog. Researchers can synthesize custom peptides or small molecules incorporating this compound to probe the binding pockets of target proteins. The Boc protecting group facilitates a modular and controlled synthesis, while the hexanoic acid structure with its methyl branch can be designed to mimic natural amino acid residues like leucine (B10760876) or to introduce novel contacts within a protein's binding site.
| Mechanism of Interaction | Serves as a scaffold to attach reporter groups (e.g., fluorescent tags) for biophysical assays. | To study the kinetics and conformational changes that occur upon ligand binding. |
By systematically modifying the structure of these probes, scientists can dissect the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the molecular recognition process. mdpi.com This knowledge is crucial for the rational design of new therapeutic agents that can bind to their protein targets with high affinity and specificity. chemimpex.com
Analytical Methodologies for Characterization and Purity Assessment in Research
Advanced Spectroscopic Techniques for Structural Elucidation (NMR, FTIR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical identity and structural features of 4-(Boc-amino)-5-methylhexanoic acid. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the methyl groups of the isobutyl moiety, and the protons along the hexanoic acid backbone. The presence of cis and trans carbamate (B1207046) rotamers can sometimes lead to a complication of the spectrum. sigmaaldrich.com The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid. chromatographyonline.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| C(CH₃)₃ (Boc) | ~1.4 ppm (singlet, 9H) | ~28.5 ppm |
| C (CH₃)₃ (Boc) | - | ~80.0 ppm |
| C =O (Boc) | - | ~156.0 ppm |
| CH(CH₃)₂ | ~0.9 ppm (doublet, 6H) | ~22.0, ~23.0 ppm |
| C H(CH₃)₂ | ~1.8 ppm (multiplet, 1H) | ~31.0 ppm |
| CH₂-COOH | ~2.3 ppm (triplet, 2H) | ~35.0 ppm |
| CH-CH₂-COOH | ~1.7 ppm (multiplet, 2H) | ~30.0 ppm |
| CH-NH | ~3.8 ppm (multiplet, 1H) | ~50.0 ppm |
| COOH | ~12.0 ppm (broad singlet, 1H) | ~175.0 ppm |
| NH | ~6.5 ppm (doublet, 1H) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound will prominently feature absorption bands corresponding to the N-H and C=O stretching of the carbamate (Boc) group, as well as the O-H and C=O stretching of the carboxylic acid moiety. nih.govnih.gov
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Amine (Boc) | N-H stretch | ~3350 |
| Alkane | C-H stretch | 2960 - 2850 |
| Carbamate (Boc) | C=O stretch | ~1690 |
| Carboxylic Acid | C=O stretch | ~1710 |
| Carbamate (Boc) | N-H bend | ~1520 |
| Carbamate (Boc) | C-O stretch | ~1160 |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electrospray ionization (ESI), the molecule is expected to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways for Boc-protected amino acids. yakhak.org A common fragmentation involves the loss of isobutylene (B52900) (56 Da) to give an [M+H-56]⁺ ion, or the loss of the entire Boc group (100 Da). nih.gov
Chromatographic Approaches for Purity and Enantiomeric Excess Determination (HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of non-volatile compounds like Boc-protected amino acids. chemimpex.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid, can effectively separate the target compound from synthesis-related impurities.
For the determination of enantiomeric excess, chiral HPLC is the method of choice. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. sigmaaldrich.comyakhak.org Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives. scas.co.jp For Boc-amino acids, specific columns like the SUMICHIRAL OA-3300 have been noted to be effective. nih.gov
Interactive Data Table: General Chiral HPLC Method Parameters
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a more polar alcohol (e.g., 2-propanol) with an acidic modifier. yakhak.org |
| Detection | UV detector, typically at a wavelength where the Boc group or other chromophores absorb. |
| Goal | To achieve baseline separation of the two enantiomers to allow for accurate quantification of their respective peak areas and calculation of the enantiomeric excess. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, though it requires the analyte to be volatile. Amino acids and their derivatives are generally non-volatile and must be derivatized prior to analysis. For this compound, this would typically involve the removal of the Boc protecting group followed by esterification of the carboxylic acid and acylation of the amine group. Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also commonly used to derivatize amino acids for GC analysis. chemimpex.com Following derivatization, the volatile analyte is separated by gas chromatography and detected by mass spectrometry, which allows for both quantification and structural confirmation of the analyte and any impurities. chromatographyonline.comgoogle.com
Crystallographic Analysis for Absolute Stereochemistry and Conformation
X-ray Crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For chiral molecules like this compound, crystallographic analysis can unambiguously establish the R or S configuration at the chiral center. Furthermore, it reveals detailed conformational information, such as the torsion angles of the peptide backbone and the orientation of the Boc protecting group. nih.gov While a specific crystal structure for this compound is not publicly available as of this writing, the technique has been successfully applied to numerous other Boc-protected amino acids and peptides, confirming their solid-state structures. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-(Boc-amino)-5-methylhexanoic acid, and how can enantiomeric purity be ensured?
The synthesis of this compound often employs tert-butyl bromoacetate in Evans chiral alkylation to introduce stereochemical control . For large-scale preparation, hydrogenation using Pd/C or LiAlH4 ensures reduction of intermediates, while Boc deprotection is achieved with TFA or HCl in methanol . To resolve enantiomeric impurities, chiral resolution with (S)-(+)-mandelic acid is effective, as demonstrated in the synthesis of analogous anticonvulsants . Critical steps include monitoring reaction progress via <sup>1</sup>H NMR and chiral HPLC to confirm ≥95% enantiomeric excess.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization tools include:
- GC-MS : Analyze underivatized samples using EI-B ionization (e.g., m/z 158 for the methyl ester fragment) .
- NMR : <sup>13</sup>C NMR resolves Boc-group signals (δ ~28 ppm for tert-butyl carbons) and the methylhexanoic acid backbone (δ ~20–40 ppm) .
- IR : Confirm Boc protection via C=O stretches at ~1680–1720 cm⁻¹ .
- LC-MS/MS : Quantify trace impurities using reverse-phase C18 columns and MRM transitions .
Q. How does the Boc-protecting group enhance stability in peptide synthesis applications?
The Boc group prevents undesired side reactions (e.g., lactamization) during solid-phase peptide synthesis by masking the amine. It is stable under basic conditions but cleaved selectively with TFA, enabling orthogonal protection strategies . Comparative studies show Boc-protected derivatives exhibit 20–30% higher coupling efficiency than Fmoc analogs in sterically hindered environments .
Advanced Research Questions
Q. How can researchers address low yields during scale-up of this compound synthesis?
Pilot plant studies highlight two critical challenges:
Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl bromoacetate to substrate) to minimize ester hydrolysis .
Purification : Use gradient flash chromatography (hexane/EtOAc, 7:3 to 1:1) followed by recrystallization in dichloromethane/heptane to achieve ≥98% purity . Cost modeling suggests route selection based on racemic synthesis followed by chiral resolution reduces production costs by 40% compared to asymmetric methods .
Q. What are the implications of structural analogs (e.g., unsaturated or hydroxylated derivatives) in drug discovery?
- Unsaturated analogs (e.g., Boc-(S)-2-amino-5-methylhex-4-enoic acid) enable site-specific oxidation (e.g., epoxidation with m-CPBA) for probing enzyme-substrate interactions .
- Hydroxylated derivatives (e.g., 2-hydroxy-5-methylphenyl variants) show antiproliferative activity in cancer models, with IC50 values ≤10 μM in MCF-7 cells .
- Comparative SAR : Saturated analogs lack the conformational flexibility needed for binding γ-aminobutyric acid (GABA) transporters, reducing anticonvulsant efficacy by 50% .
Q. How can contradictions in pharmacological data for 5-methylhexanoic acid derivatives be resolved?
Discrepancies in toxicity profiles (e.g., PD-00105 vs. oxyphylla A) arise from:
- Stereochemical differences : (S)-enantiomers exhibit 3-fold lower hepatotoxicity than (R)-forms in rat models .
- Metabolic pathways : CYP3A4-mediated oxidation of 5-methylhexanoic acid derivatives generates reactive quinones, necessitating metabolite profiling via LC-HRMS .
- Dose-dependent effects : Subchronic studies (90-day rat trials) reveal NOAELs at 100 mg/kg/day, while acute toxicity (LD50 >2000 mg/kg) aligns with OECD guidelines .
Methodological Tables
Q. Table 1. Key Reagents for Functionalization of this compound
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | m-CPBA | DCM, 0°C | Epoxides |
| Reduction | Pd/C, H2 | EtOH, RT | Saturated amino acids |
| Deprotection | TFA | DCM, 0°C | Free amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
